
(-)-sec-Butyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-sec-Butyl acetate: is an organic compound classified as an ester. Esters are known for their pleasant aromas and are commonly found in nature. This compound is used in various industrial applications due to its solvent properties and is also found in some natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: (-)-sec-Butyl acetate can be synthesized through the esterification of sec-butanol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Transesterification: Another method involves the transesterification of sec-butyl alcohol with an ester of acetic acid, such as methyl acetate, in the presence of a base catalyst like sodium methoxide.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is commonly used where sec-butanol and acetic acid are mixed in a reactor with an acid catalyst. The mixture is heated under reflux, and the water formed during the reaction is continuously removed to shift the equilibrium towards the formation of this compound.
Continuous Process: A continuous process involves the continuous feeding of reactants into a reactor and the continuous removal of products. This method is more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: (-)-sec-Butyl acetate can undergo hydrolysis in the presence of water and an acid or base catalyst to form sec-butanol and acetic acid.
Reduction: It can be reduced to sec-butyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of this compound can lead to the formation of sec-butyl acetate peroxide.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Major Products Formed:
Hydrolysis: sec-Butanol and acetic acid.
Reduction: sec-Butyl alcohol.
Oxidation: sec-Butyl acetate peroxide.
Scientific Research Applications
Chemistry:
- Used as a solvent in organic synthesis and chemical reactions.
- Employed in the preparation of other esters and organic compounds.
Biology:
- Utilized in the extraction and purification of biological samples.
- Acts as a solvent in various biochemical assays.
Medicine:
- Investigated for its potential use in drug formulation and delivery systems.
- Studied for its antimicrobial properties.
Industry:
- Widely used as a solvent in paints, coatings, and adhesives.
- Employed in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
- As a solvent, (-)-sec-Butyl acetate interacts with various organic compounds, facilitating their dissolution and reaction.
- In biological systems, it may interact with cell membranes and proteins, affecting their function and structure.
Molecular Targets and Pathways:
- Targets include cell membranes, proteins, and enzymes.
- Pathways involved may include solubilization of lipophilic compounds and alteration of membrane permeability.
Comparison with Similar Compounds
Ethyl acetate: Another ester with similar solvent properties but a different structure.
Methyl acetate: A smaller ester with similar applications but different physical properties.
Butyl acetate: A structural isomer with similar uses but different reactivity.
Uniqueness:
- (-)-sec-Butyl acetate has a unique combination of solvent properties and reactivity, making it suitable for specific applications where other esters may not be as effective.
- Its pleasant aroma and low toxicity also contribute to its widespread use in various industries.
Properties
CAS No. |
54657-08-8 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
[(2R)-butan-2-yl] acetate |
InChI |
InChI=1S/C6H12O2/c1-4-5(2)8-6(3)7/h5H,4H2,1-3H3/t5-/m1/s1 |
InChI Key |
DCKVNWZUADLDEH-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@@H](C)OC(=O)C |
Canonical SMILES |
CCC(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



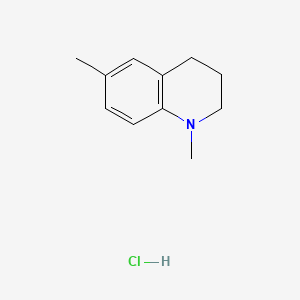
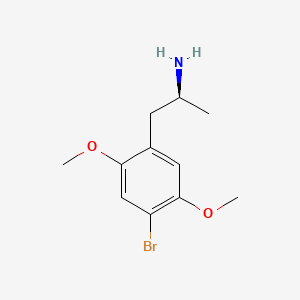
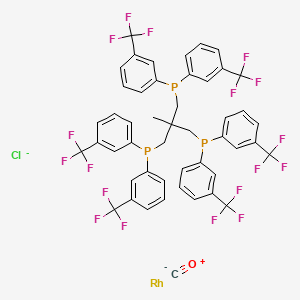

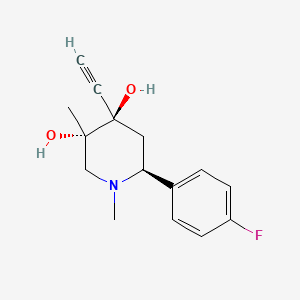
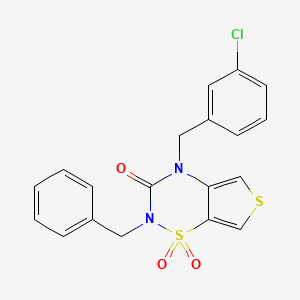
![Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt](/img/structure/B12752831.png)
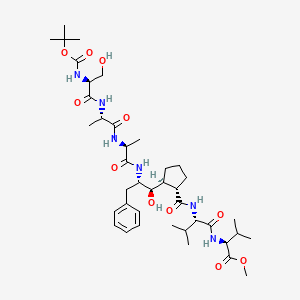
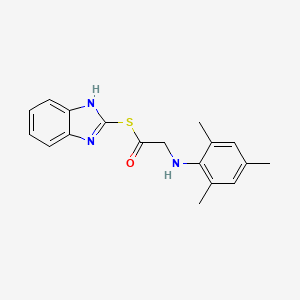
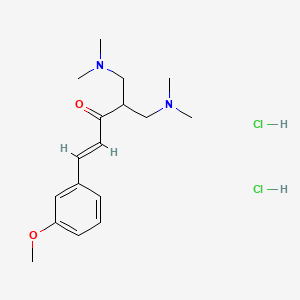

![2-amino-N-[4-amino-3-[3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide;carbonic acid](/img/structure/B12752851.png)

